(4E)-N-(4-fluorophenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide
CAS No.:
Cat. No.: VC14791287
Molecular Formula: C23H24FNO5
Molecular Weight: 413.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24FNO5 |
|---|---|
| Molecular Weight | 413.4 g/mol |
| IUPAC Name | (E)-N-(4-fluorophenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide |
| Standard InChI | InChI=1S/C23H24FNO5/c1-13(5-11-19(26)25-16-8-6-15(24)7-9-16)4-10-17-21(27)20-18(12-30-23(20)28)14(2)22(17)29-3/h4,6-9,27H,5,10-12H2,1-3H3,(H,25,26)/b13-4+ |
| Standard InChI Key | KJTBISSTZHKHKQ-YIXHJXPBSA-N |
| Isomeric SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=CC=C(C=C3)F)O |
| Canonical SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=CC=C(C=C3)F)O |
Introduction
Structural and Functional Group Analysis
Molecular Architecture
The compound features a 1,3-dihydro-2-benzofuran-3-one core substituted with hydroxyl (−OH), methoxy (−OCH₃), and methyl (−CH₃) groups at positions 4, 6, and 7, respectively. The benzofuran moiety is fused to a hex-4-enamide chain via a carbon-carbon bond at position 5, with a trans-configuration (4E) around the double bond. The amide nitrogen is further substituted with a 4-fluorophenyl group, introducing aromatic and electronegative characteristics.
Key functional groups include:
-
Amide bond: Provides hydrogen-bonding capability and structural rigidity.
-
α,β-Unsaturated ester (enamide): Enables conjugation and potential Michael addition reactivity.
-
Fluorophenyl group: Enhances metabolic stability and membrane permeability.
-
Benzofuran-3-one: Imparts planar aromaticity and redox activity, common in bioactive molecules .
Spectroscopic Characterization
Structural confirmation of analogous compounds typically involves nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For example, the methoxy group at C6 resonates at δ 3.8–4.0 ppm in NMR, while the fluorophenyl aromatic protons appear as a doublet near δ 7.3–7.5 ppm due to coupling. The trans-configuration of the alkene is confirmed via NMR, with coupling constants () of 15–16 Hz for vicinal protons.
Synthetic Methodologies
Retrosynthetic Strategy
The synthesis of this compound can be approached through a modular strategy:
-
Benzofuran Core Construction:
-
Side-Chain Elaboration:
-
Wittig or Horner-Wadsworth-Emmons reactions to install the trans-alkene.
-
Amide coupling using 4-fluoroaniline and a pre-activated carboxylic acid derivative.
-
Key Synthetic Steps
A representative pathway involves:
-
Synthesis of 5-Allylbenzofuran Intermediate:
-
Oxidation and Functionalization:
-
Amide Bond Formation:
-
Coupling of the carboxylic acid intermediate with 4-fluoroaniline using EDCI/HOBt in dichloromethane.
-
Table 1: Synthetic Yields for Critical Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Allylation | K₂CO₃, DMF, 80°C | 72 |
| Epoxidation | m-CPBA, CH₂Cl₂, 0°C | 68 |
| Amide Coupling | EDCI, HOBt, DCM, RT | 85 |
Chemical Reactivity and Stability
Hydrolytic Susceptibility
The amide bond undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding 4-fluoroaniline and a carboxylic acid derivative. Stability studies indicate a half-life () of 12 hours at pH 7.4 (37°C), suggesting moderate metabolic resistance.
Alkene Reactivity
The trans-alkene participates in:
-
Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, abolishing conjugation.
-
Electrophilic Addition: Reacts with bromine (Br₂) to form a dibromide adduct, confirmed by loss of UV absorbance at λ = 260 nm.
Substituent Effects
-
Methoxy Group: Resists nucleophilic substitution due to steric hindrance from adjacent methyl groups .
-
Hydroxyl Group: Undergoes acetylation (Ac₂O/pyridine) to improve lipophilicity.
Biological Activity and Mechanism
Anti-Inflammatory Activity
The benzofuran-3-one core scavenges reactive oxygen species (ROS) in macrophage assays, reducing TNF-α production by 40% at 10 μM. This effect is enhanced by the electron-withdrawing fluorine substituent, which stabilizes radical intermediates.
Table 2: In Vitro Biological Activity
| Assay | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |
|---|---|---|---|
| IMPDH Inhibition | 1.2 | Mycophenolic Acid | 0.3 |
| TNF-α Reduction | 8.5 | Dexamethasone | 0.05 |
Comparative Analysis with Structural Analogs
Mycophenolic Acid Derivatives
MPA derivatives share the benzofuran-3-one core but lack the fluorophenyl-enamide chain. The target compound’s extended conjugation improves cellular uptake (LogP = 3.2 vs. MPA’s 1.8) but reduces aqueous solubility (0.12 mg/mL vs. 1.4 mg/mL) .
EVT-12311282
This analog replaces the 4-fluorophenyl group with a pyridinylmethyl substituent, enhancing kinase inhibition but increasing cytotoxicity (CC₅₀ = 15 μM vs. 50 μM).
Table 3: Structural and Pharmacological Comparisons
| Compound | Core Structure | Key Substituent | IMPDH IC₅₀ (μM) |
|---|---|---|---|
| Target Compound | Benzofuran-3-one | 4-Fluorophenyl | 1.2 |
| Mycophenolic Acid | Benzofuran-3-one | Hexenoic acid | 0.3 |
| EVT-12311282 | Benzofuran-3-one | Pyridinylmethyl | 2.5 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume